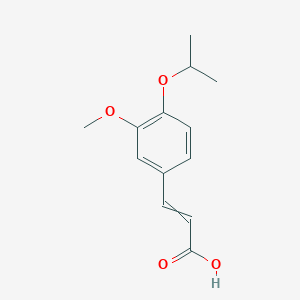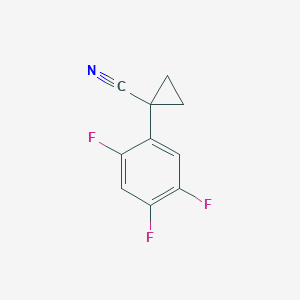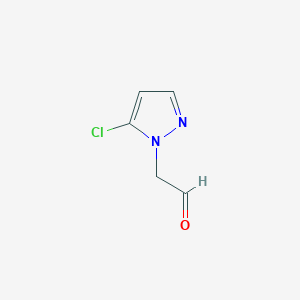
C19H14BrNO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a brominated derivative of benzamide, featuring a bromine atom attached to a phenyl ring, which is further connected to a phenoxy group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromophenyl)-2-phenoxybenzamide typically involves the reaction of 3-bromoaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N-(3-Bromophenyl)-2-phenoxybenzamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromophenyl)-2-phenoxybenzamide: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Reagents like or in polar aprotic solvents.
Reduction: Reagents such as or .
Oxidation: Reagents like or .
Major Products Formed
Substitution: Formation of various substituted derivatives.
Reduction: Formation of .
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
N-(3-Bromophenyl)-2-phenoxybenzamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(3-Bromophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The amide group facilitates hydrogen bonding, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
N-(3-Bromophenyl)-2-phenoxybenzamide: can be compared with other similar compounds such as:
- N-(4-Bromophenyl)-2-phenoxybenzamide
- N-(3-Chlorophenyl)-2-phenoxybenzamide
- N-(3-Bromophenyl)-2-methoxybenzamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activityN-(3-Bromophenyl)-2-phenoxybenzamide is unique due to the specific positioning of the bromine atom and the phenoxy group, which confer distinct properties and applications .
Properties
Molecular Formula |
C19H14BrNO2 |
|---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
6-bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H14BrNO2/c1-12-3-2-4-13(9-12)5-7-15-11-17(19(22)23)16-10-14(20)6-8-18(16)21-15/h2-11H,1H3,(H,22,23) |
InChI Key |
VHNWYAOIBBMQHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)




![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)

